4-(Dimethylamino)-2,5-difluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

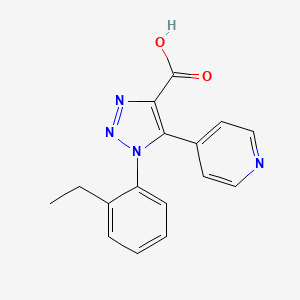

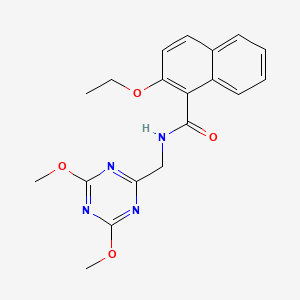

4-(Dimethylamino)-2,5-difluorobenzaldehyde is a chemical compound. It is a reagent used in the assay of apotryptophanase and tryptophanase . It has a molecular weight of 149.1897 .

Synthesis Analysis

The synthesis of similar compounds involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-2,5-difluorobenzaldehyde can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound shows an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine .Physical And Chemical Properties Analysis

The compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network. Molecular Electrostatic Potential (MEP) is also performed. HOMO and LUMO energies have been identified .Scientific Research Applications

- 4-(Dimethylamino)-2,5-difluorobenzaldehyde serves as a versatile building block in organic synthesis. It can be used to create complex molecules through reactions like Mannich reactions, Knoevenagel condensations, and Vilsmeier-Haack reactions. Its unique fluorine substituents enhance reactivity and selectivity in these transformations .

- Researchers have explored the use of this compound as a fluorescent probe due to its distinctive fluorescence properties. It can be employed to detect specific analytes or monitor biological processes. For instance, it has been applied in identifying microplastics in common plastic items .

- In the field of food science, 4-(Dimethylamino)-2,5-difluorobenzaldehyde is utilized in a chromogenic method for quantifying proanthocyanidines in cranberry powder .

- A flow injection analysis (FIA) method incorporates a thiosemicarbazone-based coated wire electrode (CWE) with this compound for the determination of mercury (II). The FIA system provides a sensitive and efficient approach for detecting mercury ions .

- Novel catalysts based on silver nanoparticles, including 4-(Dimethylamino)-2,5-difluorobenzaldehyde, have been investigated. These catalysts play a crucial role in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one under mild reaction conditions .

- The design and synthesis of fluxionally chiral 4-dimethylaminopyridine catalysts have been explored. These catalysts exhibit unique stereoselectivity and are valuable in enantioselective transformations .

Catalysis and Organic Synthesis

Fluorescent Probes and Sensors

Quantification of Proanthocyanidines

Mercury Detection

Green Catalysis

Chiral Relay and Fluxional Catalysts

Mechanism of Action

The mechanism of action of similar compounds involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

Future Directions

The structure and dynamics of crystalline 4-(dimethylamino) benzaldehyde, 4DMAB, are assessed through INS spectroscopy combined with periodic DFT calculations. The excellent agreement between experimental and calculated spectra is the basis for a reliable assignment of INS bands . Future research could focus on further understanding the molecular interactions and dynamics of this compound .

properties

IUPAC Name |

4-(dimethylamino)-2,5-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-12(2)9-4-7(10)6(5-13)3-8(9)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZXAPALPIXQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2,5-difluorobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2459453.png)

![(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2459458.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2459467.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea](/img/structure/B2459469.png)

![4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2459470.png)